Pyrazolo[1,5-A]pyridin-3-ylboronic acid

Catalog No.
S965862
CAS No.
1238337-01-3
M.F
C7H7BN2O2
M. Wt
161.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-A]pyridin-3-ylboronic acid

CAS Number

1238337-01-3

Product Name

Pyrazolo[1,5-A]pyridin-3-ylboronic acid

IUPAC Name

pyrazolo[1,5-a]pyridin-3-ylboronic acid

Molecular Formula

C7H7BN2O2

Molecular Weight

161.96 g/mol

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5,11-12H

InChI Key

QHIVIXSDBZREFP-UHFFFAOYSA-N

SMILES

B(C1=C2C=CC=CN2N=C1)(O)O

Canonical SMILES

B(C1=C2C=CC=CN2N=C1)(O)O

Pyrazolo[1,5-A]pyridin-3-ylboronic acid is a boronic acid derivative characterized by its heterocyclic structure, which includes a pyrazolo[1,5-A]pyridine core. Its molecular formula is C7H7BN2O2C_7H_7BN_2O_2 and it has a molecular weight of approximately 161.96 g/mol. This compound is notable for its potential applications in various fields of research, particularly in medicinal chemistry and biochemistry due to its ability to interact with biological targets and influence biochemical pathways .

Typical of boronic acids. It can undergo:

  • Suzuki Coupling Reactions: This compound can react with aryl or vinyl halides in the presence of palladium catalysts to form biaryl compounds, which are significant in organic synthesis.
  • Formation of Boronates: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Acid-Base Reactions: As a boronic acid, it can participate in acid-base reactions with bases due to the presence of the boron atom that can donate a proton.

These reactions highlight its utility as a building block in synthetic organic chemistry .

The biological activity of pyrazolo[1,5-A]pyridin-3-ylboronic acid is primarily linked to its ability to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. Similar compounds have demonstrated efficacy in modulating signaling pathways such as:

  • Ras/ERK Pathway: Inhibition of TRKs can lead to downstream effects on this pathway, impacting cell growth and survival.
  • Phosphoinositide 3-Kinase/AKT Pathway: This pathway is crucial for cell metabolism and survival, and its modulation can influence cancer cell behavior.

The synthesis of pyrazolo[1,5-A]pyridin-3-ylboronic acid can be achieved through several methods:

  • Boration of Pyrazolo[1,5-A]pyridine Derivatives: This method involves the reaction of pyrazolo[1,5-A]pyridine with boron reagents under controlled conditions.
  • Direct Boronation: Utilizing boron trihalides or other boron sources in the presence of suitable solvents and catalysts.
  • Functionalization of Existing Boronic Acids: Modifying existing boronic acids through substitution reactions to introduce the pyrazolo[1,5-A]pyridine moiety.

These synthetic routes allow for the production of pyrazolo[1,5-A]pyridin-3-ylboronic acid with varying degrees of purity and yield .

Pyrazolo[1,5-A]pyridin-3-ylboronic acid has several applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting TRKs and related pathways.
  • Chemical Biology: Used in probe development for studying biological processes involving kinase signaling pathways.
  • Organic Synthesis: Acts as a versatile reagent in various coupling reactions to synthesize complex organic molecules.

These applications underscore its significance in both academic research and potential therapeutic developments .

Studies on the interactions of pyrazolo[1,5-A]pyridin-3-ylboronic acid with biological targets reveal its potential as an inhibitor of key enzymes and receptors. Interaction studies often focus on:

  • Enzyme Inhibition: Assessing how this compound affects enzyme activity by binding at active sites or allosteric sites.
  • Cellular Assays: Evaluating its effects on cell proliferation, differentiation, and apoptosis through various biochemical assays.

Such studies are critical for understanding the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with pyrazolo[1,5-A]pyridin-3-ylboronic acid. Here are some notable examples:

Compound NameStructure TypeKey Features
Pyrazolo[3,4-b]pyridineHeterocyclicKnown for inhibiting tropomyosin receptor kinases
Pyrazolo[1,2-a]pyrimidineHeterocyclicExhibits antitumor activity through different mechanisms
Pyrido[2,3-b]pyrazoleHeterocyclicInvolved in similar biochemical pathways

Uniqueness

Pyrazolo[1,5-A]pyridin-3-ylboronic acid stands out due to its specific interaction with TRKs and distinct synthesis pathways compared to these similar compounds. Its unique structural features allow it to participate effectively in Suzuki coupling reactions while also exhibiting significant biological activity against cancer-related signaling pathways. This combination makes it a valuable compound for further research and development in medicinal chemistry .

Wikipedia

Pyrazolo[1,5-a]pyridin-3-ylboronic acid

Dates

Modify: 2023-08-16

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